7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one
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Overview
Description
7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one is a complex organic compound with a unique structure that includes a thiomorpholine ring and a pyrrolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolopyrimidine core and the introduction of the thiomorpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives and thiomorpholine-containing molecules. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
7-Methyl-2-(4-thiomorpholinyl)-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for further research and development.
Properties
CAS No. |
122113-13-7 |
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Molecular Formula |
C11H15ClN4OS |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
7-methyl-2-thiomorpholin-4-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C11H14N4OS.ClH/c1-14-9(16)6-8-7-12-11(13-10(8)14)15-2-4-17-5-3-15;/h7H,2-6H2,1H3;1H |
InChI Key |
SDANXPFSDRZPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCSCC3.Cl |
Origin of Product |
United States |
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